molecular formula C23H22FN7O2 B2582944 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone CAS No. 920163-33-3

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone

货号: B2582944
CAS 编号: 920163-33-3
分子量: 447.474
InChI 键: SFTWQDYQJJBFSB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone is a triazolopyrimidine derivative featuring a benzyl group at the triazolo[4,5-d]pyrimidine core and a 4-fluorophenoxy-substituted ethanone moiety linked via a piperazine ring. The benzyl and 4-fluorophenoxy substituents may modulate lipophilicity, solubility, and target-binding affinity. Structural determination of such compounds often employs crystallographic tools like SHELX and OLEX2, which are critical for resolving molecular conformations and intermolecular interactions .

属性

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O2/c24-18-6-8-19(9-7-18)33-15-20(32)29-10-12-30(13-11-29)22-21-23(26-16-25-22)31(28-27-21)14-17-4-2-1-3-5-17/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTWQDYQJJBFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)COC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone
  • Molecular Formula : C₁₅H₁₈F N₅ O

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of triazolo-pyrimidines have shown promising results in inhibiting cell proliferation in various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with cellular signaling pathways involved in cell growth and apoptosis. They may act by inhibiting key enzymes or receptors involved in tumor progression.
  • Case Study : A related compound demonstrated an IC50 value of 8.47 µM against MCF-7 breast cancer cells after 72 hours of treatment, indicating a substantial inhibitory effect on cell viability . This suggests that the triazolo-pyrimidine scaffold may enhance the anticancer efficacy of the target compound.

Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antimicrobial properties. Triazolo-pyrimidines have shown efficacy against various bacterial strains and fungi.

  • In Vitro Studies : In vitro assays have revealed that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Mechanism : The antimicrobial action is believed to result from the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Neurological Implications

The potential use of this compound in treating neurodegenerative diseases has also been explored.

  • Receptor Interaction : Compounds containing piperazine moieties are known to interact with adenosine receptors, which play a critical role in neuroprotection and modulation of neurotransmitter release .
  • Pharmacological Assays : Binding affinity assays have shown that derivatives can selectively inhibit adenosine receptors, suggesting their utility in treating conditions like Parkinson's and Alzheimer's diseases.

Data Tables

PropertyValue
Molecular Weight298.34 g/mol
Melting Point>250 °C
SolubilitySoluble in DMSO
CAS Number2137710-44-0

相似化合物的比较

Comparison with Similar Compounds

Structurally analogous compounds share the triazolopyrimidine-piperazine-ethanone core but differ in substituents at the triazolo[4,5-d]pyrimidine (R1) and ethanone (R2) positions. Below is a detailed comparison of four related compounds, including the target molecule:

Structural and Physicochemical Properties

Compound Name R1 (Triazolopyrimidine Substituent) R2 (Ethanone Substituent) Molecular Formula Molecular Weight (g/mol) ChemSpider ID
Target Compound: 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone Benzyl 4-Fluorophenoxy Not Provided Not Provided Not Available
1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethanone 4-Ethoxyphenyl Phenoxy C₂₅H₂₆N₇O₃ 496.53 920377-60-2
2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone 4-Methoxyphenyl 4-Fluorophenyl C₂₅H₂₂FN₇O₂ 483.49 946314-75-6
[4-(Trifluoromethyl)phenyl]-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}methanone 4-Methylphenyl 4-Trifluoromethylphenyl C₂₅H₂₁F₃N₇O 504.48 920225-66-7

Key Observations:

  • R1 Substituent Effects: The benzyl group (target compound) enhances steric bulk and lipophilicity compared to substituted phenyl groups (e.g., 4-ethoxyphenyl , 4-methoxyphenyl ). Electron-donating groups (e.g., methoxy , ethoxy ) may improve solubility but reduce membrane permeability.
  • R2 Substituent Effects: The 4-fluorophenoxy group (target) balances lipophilicity and polarity, whereas phenoxy lacks halogenation, reducing electronegativity.

Hypothetical Pharmacological Implications

While specific bioactivity data are unavailable in the provided evidence, substituent trends suggest:

  • Benzyl (target) vs. 4-Ethoxyphenyl : The benzyl group may improve target affinity due to π-π stacking interactions, whereas ethoxy’s oxygen could engage in hydrogen bonding.
  • 4-Fluorophenoxy (target) vs. 4-Trifluoromethylphenyl : The trifluoromethyl group’s strong electron-withdrawing effect might enhance metabolic stability but reduce solubility.
  • 4-Methoxyphenyl : Methoxy’s polarity could favor aqueous solubility but limit CNS activity compared to lipophilic analogs.

常见问题

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

The synthesis typically involves coupling a triazolo-pyrimidine core with a substituted piperazine moiety. A general procedure includes:

  • Reacting 1-(4-fluorophenoxy)acetyl chloride with 1-(3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine in dichloromethane (DCM) using N,N-diisopropylethylamine as a base .
  • Purification via flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or crystallization with diethyl ether . Critical parameters:
ParameterCondition
SolventDCM
BaseDIPEA (1.5 eq)
Temperature0–25°C (ambient)
Purity validation requires HPLC (>95%) and NMR (e.g., absence of residual solvents or unreacted intermediates) .

Q. How can structural characterization be performed using crystallographic methods?

Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps include:

  • Crystal growth via vapor diffusion (e.g., DCM/methanol mixtures).
  • Data collection on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure refinement using SHELXL (for small molecules) with anisotropic displacement parameters for non-H atoms . Common challenges: Disorder in the benzyl or fluorophenoxy groups may require TLS parameterization .

Advanced Research Questions

Q. How can contradictions in biological activity data across assays be systematically resolved?

Discrepancies in IC₅₀ values or efficacy may arise from assay conditions (e.g., buffer pH, cell lines). Mitigation strategies:

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays) .
  • Solubility controls : Use DMSO concentration ≤0.1% and confirm compound stability via LC-MS .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to validate target binding modes despite experimental variability .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

Solubility limitations (common with lipophilic triazolo-pyrimidines) can be addressed via:

  • Co-solvents : Use Cremophor EL/ethanol/saline (1:1:8) for IV administration .
  • Prodrug design : Introduce phosphate esters at the ethanone group to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to improve bioavailability .

Q. How can structure-activity relationship (SAR) studies be optimized for this scaffold?

Focus on modular substitutions:

  • Piperazine region : Replace 4-fluorophenoxy with bulkier aryl groups (e.g., 2-naphthyl) to assess steric effects on target binding .
  • Triazolo-pyrimidine core : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate electron density and H-bonding . Use parallel synthesis (e.g., 96-well plates) to generate analogs efficiently .

Data Analysis & Mechanistic Questions

Q. How to interpret conflicting NMR and mass spectrometry data for intermediate compounds?

Discrepancies may arise from:

  • Tautomerism : The triazolo-pyrimidine core can exhibit tautomeric shifts (e.g., 1H vs. 2H-triazole forms), altering NMR peak assignments .
  • Adduct formation : ESI-MS may show [M+Na]+ or [M+NH₄]+ peaks; validate using high-resolution MS (HRMS) . Solution: Assign structures using 2D NMR (HSQC, HMBC) and compare with computed spectra (e.g., ACD/Labs) .

Q. What computational tools are recommended for predicting metabolic pathways?

Use in silico platforms:

  • CYP450 metabolism : SwissADME or Schrödinger’s Metabolite Predictor to identify vulnerable sites (e.g., N-debenzylation) .
  • Phase II conjugation : GLORYx predicts glucuronidation or sulfation at the fluorophenoxy group . Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Experimental Design Considerations

Q. How to design crystallization trials for polymorph screening?

Use high-throughput methods:

  • Solvent matrix : Test 48 solvents (e.g., alcohols, ethers, hydrocarbons) via microbatch under oil .
  • Temperature gradients : Ramp from 4°C to 40°C to isolate metastable forms . Analyze polymorphs via PXRD and DSC (melting point ±2°C indicates new forms) .

Q. What controls are essential in stability studies under physiological conditions?

Include:

  • Forced degradation : Expose to 0.1M HCl (gastric pH), 0.1M NaOH (intestinal pH), and H₂O₂ (oxidative stress) at 37°C for 24h .
  • Light sensitivity : Store aliquots under UV (254 nm) and monitor decomposition via TLC .
  • Reference standards : Use deuterated analogs (e.g., D₇-benzyl) as internal controls for LC-MS quantification .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。